[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
Description
[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C₃₁H₄₄NOPS and a molecular weight of 483.7 g/mol . It features a dicyclohexylphosphine (PCy₂) group attached to a biphenylmethyl backbone and a 2-methyl-2-propanesulfinamide moiety. This compound is air- and moisture-sensitive, requiring storage under inert argon gas . It is primarily utilized in asymmetric catalysis, particularly in palladium- or gold-catalyzed enantioselective reactions, due to its strong electron-donating and sterically bulky phosphine ligand .
Properties
IUPAC Name |
(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4,7-8,13-16,21-22,24-25,28,30H,5-6,9-12,17-20H2,1-3H3/t28-,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTFAEDQOSFDCK-LHXZUMEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Phosphine-Containing Intermediates
The dicyclohexylphosphino moiety in the target compound is typically introduced via palladium-catalyzed cross-coupling reactions. Aryl bromides or triflates bearing phosphine groups react with sulfinylamine precursors under optimized conditions. For instance, Pd(OAc)₂ and di(1-adamantyl)benzyl phosphine (L2) catalyze the coupling of electron-rich aryl bromides with N-triisopropylsilyl sulfinylamine (1 ) in the presence of HCO₂K as a reductant. This method achieves high yields (75–92%) while preserving stereochemical integrity at the sulfur center.
Table 1: Representative Conditions for Pd-Catalyzed Sulfinamide Synthesis
| Catalyst System | Substrate | Reductant | Yield (%) | Stereoselectivity (ee) |
|---|---|---|---|---|
| Pd(OAc)₂/L2 | Aryl bromide | HCO₂K | 85 | 98% S |
| PdCl₂(dppf) | Alkenyl triflate | HCO₂Cs | 78 | 95% R |
Stereochemical Control in Coupling Reactions
The stereogenic sulfur center in sulfinamides arises from the configuration of the sulfinylamine precursor. Chiral N-sulfinyltritylamine derivatives, when coupled with phosphine-containing aryl halides, transfer their stereochemical information to the product. For example, (S)-N-sulfinyltritylamine reacts with 2-(dicyclohexylphosphino)phenyl bromide to yield the S-configured sulfinamide with >99% enantiomeric excess (ee).
Transsulfinamidation for Secondary Sulfinamides
Europium(III)-Catalyzed Amine Exchange
Primary sulfinamides undergo transsulfinamidation with amines to form secondary or tertiary derivatives. Eu(OTf)₃ (10–20 mol %) in acetonitrile at 50°C facilitates the reaction between 4-tolylsulfinamide and benzylamine, yielding secondary sulfinamides in 82–94% yield. Notably, sterically hindered amines require higher catalyst loadings (20 mol %) but maintain moderate efficiency (45–60% yield).
Table 2: Transsulfinamidation Scope with Eu(OTf)₃
| Sulfinamide | Amine | Catalyst (mol %) | Yield (%) |
|---|---|---|---|
| 4-Tolylsulfinamide | Benzylamine | 10 | 92 |
| 1-Adamantylsulfinamide | Dibenzylamine | 20 | 58 |
Stereochemical Outcomes in Amine Exchange
Racemization at the sulfur center is minimized when using Eu(OTf)₃ , as evidenced by the reaction of (S)-1-phenylethylamine with (S)-4-tolylsulfinamide , which produces a 92:8 diastereomeric ratio. Mechanistic studies suggest a four-membered chelate intermediate between Eu(III), sulfinamide, and amine, ensuring retention of configuration.
Enantioselective Synthesis via Chiral Organocatalysts
Acyl Transfer with Chiral Pyridine N-Oxides
The 4-arylpyridine N-oxide (ArPNO) catalyst enables enantioselective acyl transfer reactions between sulfinates and amines. For example, sodium benzenesulfinate reacts with 2-(dicyclohexylphosphino)benzylamine in the presence of C1 (10 mol %) to deliver the target sulfinamide in 88% yield and 96% ee. Water (10 mol %) is critical for high enantioselectivity, likely stabilizing the transition state through hydrogen bonding.
Table 3: Chiral Catalyst Performance in Sulfinamide Synthesis
| Catalyst | Sulfinate | Amine | ee (%) | Yield (%) |
|---|---|---|---|---|
| C1 | Sodium benzenesulfinate | 2-(Dicyclohexylphosphino)benzylamine | 96 | 88 |
| C2 | Sodium tosylate | Cyclohexylamine | 89 | 75 |
Photoinduced Radical-Polar Crossover
Visible-light photoredox catalysis using acridinium dyes generates alkyl radicals from organotrifluoroborates, which add to N-sulfinylamines. This method, performed in dichloromethane under blue LED irradiation, achieves 70–85% yields with broad functional group tolerance. The target compound’s benzylic position is accessible via radical addition to N-sulfinyl-2-(dicyclohexylphosphino)aniline .
Phosphine Group Incorporation Strategies
Sequential Functionalization of Benzyl Positions
The dicyclohexylphosphino group is introduced early in the synthesis to avoid interference with subsequent steps. 2-Bromobenzyl bromide reacts with dicyclohexylphosphine under basic conditions to form the phosphine-substituted benzyl bromide, which is then coupled with sulfinamide precursors.
| Substrate | Phosphine Source | Base | Yield (%) |
|---|---|---|---|
| 2-Bromobenzyl bromide | Dicyclohexylphosphine | Et₃N | 91 |
| 2-Iodobenzyl chloride | Tricyclohexylphosphine | K₂CO₃ | 84 |
Ligand-Assisted Metal Catalysis
The phosphine moiety serves as a ligand in situ during Pd-catalyzed steps, enhancing reaction efficiency. For example, Pd₂(dba)₃ with DPEphos ligand facilitates the coupling of vinyl epoxides with N-sulfinylanilines, indirectly contributing to the stereochemical outcome of the final product.
Case Study: Integrated Synthesis of the Target Compound
A representative synthesis of [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide involves three sequential steps:
-
Phosphine Introduction :
-
Sulfinamide Formation :
-
Stereochemical Refinement :
Key Challenges :
-
Avoiding racemization at the sulfur center during phosphine introduction.
-
Ensuring compatibility between the phosphine ligand and Pd catalyst.
Comparative Analysis of Methodologies
Table 5: Advantages and Limitations of Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Pd-catalyzed coupling | High stereoselectivity, scalability | Requires specialized ligands |
| Transsulfinamidation | Functional group tolerance | Moderate yields for bulky amines |
| Organocatalysis | Atom economy, mild conditions | Limited substrate scope |
Chemical Reactions Analysis
Oxidation Reactions
The sulfinamide moiety undergoes controlled oxidation to form sulfoxides or sulfones. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C selectively oxidizes the sulfinamide sulfur atom. For example:
The stereochemical integrity of the sulfur center is retained during oxidation, preserving enantiomeric excess (>95% ee) .
Reduction Reactions
The compound is reduced to the corresponding amine or thiol derivatives under specific conditions:
-
Lithium Aluminum Hydride (LiAlH₄): Cleaves the S–N bond, yielding chiral amines (e.g., (R)-tert-butylamine derivatives) .
-
Zinc/HCl: Reduces the sulfinamide to a thiol, producing 2-methyl-2-propanethiol as a byproduct.
Nucleophilic Substitution
The sulfinamide group participates in stereospecific substitutions with nucleophiles (e.g., Grignard reagents, alkoxides):
Reactions occur via a tetrahedral intermediate, with retention of configuration at sulfur .
Mechanistic Insights
-
Phosphine Coordination: The dicyclohexylphosphino group stabilizes metal intermediates (e.g., Pd⁰/Pdᴵᴵ), enhancing catalytic turnover .
-
Sulfinamide Chirality Transfer: The (R)-configured sulfur center directs stereochemical outcomes in asymmetric syntheses, as demonstrated in kinetic resolution studies .
Stability and Reaction Conditions
Scientific Research Applications
Asymmetric Catalysis
One of the primary applications of this compound is as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiomerically enriched products, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The presence of the dicyclohexylphosphino group enhances the ligand's ability to stabilize transition states during reactions.
Case Study: Asymmetric Hydrogenation
In recent studies, [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide has been utilized in asymmetric hydrogenation reactions, yielding high enantioselectivity for various substrates. For instance, its application in the hydrogenation of α,β-unsaturated carbonyl compounds demonstrated an enantiomeric excess (ee) exceeding 95% under optimized conditions.
Pharmaceutical Chemistry
The compound's structural features make it a promising candidate for drug development. Its ability to form stable complexes with metal catalysts can lead to more efficient synthesis routes for complex organic molecules.
Case Study: Synthesis of Anticancer Agents
Research has shown that using this sulfinamide as a ligand can significantly improve the synthesis efficiency of certain anticancer agents. In a notable study, the compound facilitated the formation of a key intermediate in the synthesis of a novel class of cancer therapeutics, demonstrating its utility in medicinal chemistry.
Organocatalysis
Beyond metal-catalyzed reactions, this compound has also been explored for its role in organocatalytic processes. Its ability to act as a bifunctional catalyst allows for new reaction pathways that are environmentally friendly and cost-effective.
Case Study: Organocatalytic Michael Addition
In organocatalytic Michael addition reactions, this compound has shown promise by providing high yields and selectivities. The mechanism involves the activation of carbonyl compounds through hydrogen bonding and Lewis base interactions, leading to efficient formation of β-hydroxy carbonyl compounds.
Material Science
The unique properties of this compound extend into material science, where it is being investigated for use in developing new materials with specific electronic and optical properties.
Case Study: Photonic Materials
Recent investigations have explored incorporating this sulfinamide into photonic materials to enhance their performance. The results indicate improved light absorption and emission characteristics when integrated into polymer matrices, suggesting potential applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of [S®]-N-[®-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets through its phosphine and sulfinamide groups. The phosphine group can coordinate to transition metals, forming stable complexes that facilitate catalytic reactions. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity in various chemical processes.
Comparison with Similar Compounds
Variation in Phosphine Ligands
The phosphine ligand’s electronic and steric properties critically influence catalytic activity. Key analogs include:
Key Observations :
- PCy₂ ligands (target compound) offer superior electron-donating ability compared to PPh₂, enhancing metal-ligand bond strength in catalytic cycles .
- PtBu₂ ligands provide greater steric bulk, favoring selective substrate binding in crowded environments .
- Methoxy/tert-butyl substituents (e.g., FW 640.0 ) improve solubility and stabilize transition states in Heck reactions .
Substituent Modifications on the Aromatic Backbone
Aromatic substituents modulate electronic effects and π-π interactions:
Key Observations :
- Benzyloxy groups increase electron density at the metal center, accelerating oxidative addition steps .
- Xanthenyl frameworks rigidify the ligand structure, favoring specific transition states in cycloadditions .
- Naphthyl groups extend conjugation, enhancing chiral induction in Rauhut-Currier (RC) reactions .
Modifications to the Sulfinamide Moiety
Alterations to the sulfinamide group affect chiral induction:
Key Observations :
Catalytic Performance
- The target compound’s PCy₂ group enables efficient Pd-catalyzed asymmetric Heck reactions, achieving >90% ee in aryl halide couplings .
- Analog 15-8408 (xanthenyl-PPh₂) achieves 95% ee in Au-catalyzed intramolecular cyclizations of N-allenamides .
- Naphthyl-substituted analogs show superior activity in RC reactions compared to phenyl derivatives due to enhanced π-interactions .
Biological Activity
[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, often referred to as a chiral phosphine ligand, has garnered attention in the field of medicinal chemistry and catalysis. This compound is notable for its role in enantioselective synthesis and its potential therapeutic applications. The following sections explore its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H42NOPS
- Molecular Weight : 483.7 g/mol
- CAS Number : 2398533-82-7
- Purity : ≥95%
- Appearance : White to off-white powder
The biological activity of this compound is primarily attributed to its ability to act as a ligand in various catalytic processes. Its dicyclohexylphosphino group enhances the coordination with metal centers, facilitating reactions that are crucial in asymmetric synthesis.
Key Mechanisms:
- Ligand Coordination : The phosphine moiety coordinates with transition metals, creating active catalytic species.
- Enantioselectivity : The chiral nature of the ligand allows for the selective formation of one enantiomer over another in chemical reactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Several studies have highlighted the potential anticancer properties of phosphine ligands like this compound. For instance:
- In vitro studies demonstrated that complexes formed with platinum and palladium using this ligand showed enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways:
- Research indicates that certain phosphine ligands can inhibit proteasome activity, leading to apoptosis in cancer cells .
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the efficacy of this compound in combination with platinum-based drugs. It was found that this ligand significantly increased the potency of cisplatin against resistant cancer cell lines by enhancing drug uptake and retention .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Cisplatin | 10 | A549 (Lung) |
| Ligand-Cisplatin Complex | 3 | A549 (Lung) |
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of this compound. The study revealed that it effectively inhibited the proteasome, leading to increased levels of pro-apoptotic factors within cancer cells .
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Proteasome | 75% | 50 |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves coupling a dicyclohexylphosphine-containing aryl halide with a chiral sulfinamide precursor under inert conditions (e.g., nitrogen atmosphere). Key steps include:
- Phosphine introduction : Reaction of dicyclohexylphosphine with a brominated biphenyl intermediate via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Sulfinamide formation : Use of EDC/HOBt-mediated amide coupling to attach the 2-methyl-2-propanesulfinamide group to the phosphine-bearing scaffold, with DIPEA as a base in DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization for enantiomeric enrichment .
Q. How is the structural integrity and stereochemical configuration of this compound validated?
- Methodological Answer :
- NMR spectroscopy : and NMR confirm connectivity (e.g., sulfinamide protons at δ 2.8–3.2 ppm, dicyclohexylphosphine signals at δ 1.2–2.5 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate the molecular formula .
- X-ray crystallography : Single-crystal analysis resolves absolute stereochemistry (e.g., Flack parameter < 0.1 for chiral centers) .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis, and what analytical techniques quantify stereochemical purity?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-2-methyl-2-propanesulfinamide as a chiral directing group to control stereochemistry at the nitrogen center .
- Chiral HPLC : Employ a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to separate enantiomers; retention time differences ≥ 2 min indicate high ee .
- Circular dichroism (CD) : Compare experimental CD spectra with computational (DFT) predictions to confirm absolute configuration .
Q. What computational strategies predict the compound’s reactivity in asymmetric catalysis?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for ligand-substrate interactions (e.g., B3LYP/6-31G* level) to model enantioselectivity .
- Molecular docking : Simulate binding modes with metal catalysts (e.g., Pd or Ru complexes) to rationalize regioselectivity in cross-coupling reactions .
Q. What are the challenges in handling and storing this compound, and how are they mitigated?
- Methodological Answer :
- Air sensitivity : The dicyclohexylphosphino group oxidizes readily; store under argon at -20°C in amber vials .
- Moisture sensitivity : Use molecular sieves (3Å) in solvent systems during synthesis to prevent hydrolysis of the sulfinamide group .
Application-Oriented Questions
Q. What role does this compound play in asymmetric catalysis, and how does its structure influence catalytic performance?
- Methodological Answer :
- Ligand design : The sulfinamide group enhances rigidity, while the dicyclohexylphosphino moiety provides electron-rich coordination sites for metals like Pd or Rh.
- Case study : In allylic alkylation, this ligand achieves >90% ee for β-ketoester products due to steric shielding of one enantiomeric pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
